Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate is a fluorinated organic compound characterized by the presence of two fluorine atoms and a fluorosulfonyl group attached to an acetate moiety. Its molecular formula is C₃H₃F₃O₄S, with a molecular weight of approximately 192.11 g/mol. This compound is notable for its ability to generate difluorocarbene, making it a valuable reagent in organic synthesis, particularly in the formation of difluorinated compounds .
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate exhibits significant reactivity due to its difluorocarbene generation capabilities. Under specific conditions, such as high temperature and concentration, it can react with various substrates to yield difluorinated products. For instance, when reacted with n-butyl acrylate, it achieved a yield of 76% for the corresponding difluorocyclopropane product after two days .
Additionally, it serves as a reagent for the trifluoromethylation of alkyl halides, facilitating the introduction of trifluoromethyl groups into organic molecules .
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate can be synthesized through several methods:
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate finds utility in various fields:
Interaction studies involving methyl 2,2-difluoro-2-(fluorosulfonyl)acetate focus on its reactivity with different substrates in organic synthesis. The compound's ability to generate difluorocarbene allows it to engage in cycloaddition reactions and other transformations that are critical for synthesizing complex organic molecules .
Further research is needed to explore its interactions with biological systems and potential toxicity profiles.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate shares similarities with several other fluorinated compounds. Below is a comparison highlighting its uniqueness:
The unique aspect of methyl 2,2-difluoro-2-(fluorosulfonyl)acetate lies in its balance between reactivity and stability due to the presence of both difluorocarbon and sulfonyl functionalities, making it particularly useful in synthetic applications where selective reactivity is desired .
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate represents a highly fluorinated organic compound with the molecular formula C₃H₃F₃O₄S and a molecular weight of 192.11 g/mol [1] [2] [4]. The compound is characterized by its unique structural arrangement featuring a central carbon atom bearing two fluorine atoms and a fluorosulfonyl group, connected to a methyl ester functionality [1] [2].
The molecular structure exhibits a tetrahedral geometry around the central difluorinated carbon atom, with the fluorosulfonyl group (SO₂F) providing significant electronic influence throughout the molecule [1] [11]. The compound's structural representation can be expressed through its SMILES notation as COC(=O)C(F)(F)S(=O)(=O)F, indicating the specific connectivity pattern of atoms [1] [2] [4].
The InChI identifier 1S/C3H3F3O4S/c1-10-2(7)3(4,5)11(6,8)9/h1H3 provides detailed structural information, confirming the presence of three fluorine atoms distributed between the difluorinated carbon center and the fluorosulfonyl moiety [2] [4]. The molecule adopts a configuration where the fluorosulfonyl group is positioned adjacent to the carbonyl carbon, creating a unique electronic environment that influences the compound's reactivity and stability [11].
The physical properties of methyl 2,2-difluoro-2-(fluorosulfonyl)acetate have been extensively characterized across multiple literature sources. The compound exhibits a boiling point range of 117-118°C, demonstrating thermal stability under standard atmospheric conditions [1] [3] [4] [7].
Property | Value | Unit | Reference |
---|---|---|---|
Boiling Point | 117-118 | °C | [1] [3] [4] |
Density (25°C) | 1.509 | g/mL | [1] [4] |
Refractive Index (nD20) | 1.351 | - | [1] [4] |
Specific Gravity | 1.52 | - | [3] [6] |
Flash Point | 47 | °C | [3] [4] |
The density of the compound at 25°C is reported as 1.509 g/mL, reflecting the significant contribution of fluorine atoms to the overall molecular mass [1] [4]. The refractive index (nD20) of 1.351 indicates the compound's optical properties and molecular polarizability [1] [4]. These values are consistent with the presence of multiple fluorine atoms, which contribute to the compound's relatively high density compared to non-fluorinated analogs [3] [6].
The specific gravity of 1.52 further confirms the dense nature of this fluorinated ester [3] [6]. The flash point of 47°C indicates moderate flammability characteristics, requiring appropriate handling precautions during storage and use [3] [4].
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate exists as a colorless to pale yellow liquid at room temperature [6] [7] [8]. The compound maintains its liquid state under standard conditions, with stability requirements necessitating storage at reduced temperatures between 2-8°C [6] [7] [17]. The material exhibits moisture sensitivity and requires storage under inert gas conditions to maintain chemical integrity [6] [7] [17].
The spectroscopic characterization of methyl 2,2-difluoro-2-(fluorosulfonyl)acetate reveals distinctive features across multiple analytical techniques. Proton nuclear magnetic resonance (¹H Nuclear Magnetic Resonance) spectroscopy shows characteristic signals for the methyl ester protons, providing clear identification of the compound's structural features [2] [5].
Carbon-13 nuclear magnetic resonance (¹³C Nuclear Magnetic Resonance) spectroscopy demonstrates distinct resonances for the carbonyl carbon and the difluorinated carbon center, with the latter showing characteristic coupling patterns due to the attached fluorine atoms [2] [5]. The fluorinated carbon signals appear with significant chemical shift differences compared to non-fluorinated analogs [2].
Fluorine-19 nuclear magnetic resonance (¹⁹F Nuclear Magnetic Resonance) spectroscopy provides particularly valuable structural information, revealing multiple fluorine environments within the molecule [2] [5] [11]. The difluorinated carbon center and the fluorosulfonyl fluorine atom exhibit distinct chemical shifts, allowing for unambiguous structural assignment [2] [11].
Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule [2] [5]. The carbonyl stretch appears in the expected region, while the sulfur-oxygen stretches of the fluorosulfonyl group provide distinctive fingerprint information [2] . Carbon-fluorine stretching vibrations contribute additional characteristic peaks that confirm the presence of multiple fluorine substituents [2] .
Mass spectrometry analysis shows a molecular ion peak at m/z 192, corresponding to the molecular weight of the compound [2] [5]. Fragmentation patterns provide structural confirmation through characteristic loss of functional groups, including the fluorosulfonyl moiety and ester fragments [5].
Raman spectroscopy complements infrared analysis by providing additional vibrational information about the molecular structure [2]. The technique proves particularly useful for analyzing the symmetric stretching modes of the fluorosulfonyl group and the carbon-fluorine bonds [2].
The spectroscopic data collectively confirm the structural integrity of methyl 2,2-difluoro-2-(fluorosulfonyl)acetate and provide valuable analytical tools for quality control and identification purposes [2] [5].
The fluorosulfonyl group imparts unique stability characteristics to the molecule, with the electron-withdrawing effects of multiple fluorine atoms contributing to the compound's resistance to nucleophilic attack [13] [21]. However, the compound demonstrates reactivity toward strong nucleophiles and basic conditions [14] [21].
Thermal degradation studies suggest that the compound maintains stability under normal handling conditions but requires careful temperature control during synthetic applications [13] [14]. The presence of multiple fluorine atoms creates a highly electronegative environment that influences both stability and reactivity patterns [21].
When compared to non-fluorinated ester analogs, methyl 2,2-difluoro-2-(fluorosulfonyl)acetate exhibits enhanced stability toward hydrolysis under neutral conditions [26] [27]. The electron-withdrawing fluorine substituents reduce the electrophilicity of the carbonyl carbon, paradoxically increasing resistance to nucleophilic attack despite the overall electron-deficient nature of the molecule [26] [27].
The fluorosulfonyl group contributes additional stability through resonance stabilization and the strong carbon-sulfur bond [13] [21]. These factors combine to create a compound with superior thermal and chemical stability compared to simpler fluorinated esters [21] [28].
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate occupies a unique position among fluorinated acetate derivatives due to its combination of difluorination and fluorosulfonyl substitution. Compared to methyl fluoroacetate, which contains only a single fluorine atom, the difluorinated compound exhibits significantly different electronic properties and stability characteristics [31].
The presence of two fluorine atoms on the same carbon center creates a powerful electron-withdrawing effect that surpasses that of monofluorinated analogs [19] [31]. This enhanced electronegativity influences both the chemical reactivity and physical properties of the compound [19] [27].
Compound | Fluorine Count | Electron-Withdrawing Effect | Stability |
---|---|---|---|
Methyl fluoroacetate | 1 | Moderate | Standard |
Methyl difluoroacetate | 2 | High | Enhanced |
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate | 3 | Very High | Superior |
The incorporation of the fluorosulfonyl group distinguishes this compound from other fluorinated esters and places it within the specialized category of fluorosulfonyl-containing molecules [21] [24]. The SO₂F functionality contributes significant electronic effects through its combination of electron-withdrawing sulfur dioxide and fluorine components [21] [24].
Comparison with other fluorosulfonyl compounds reveals that the acetate framework provides additional stabilization through resonance effects between the carbonyl and the fluorosulfonyl groups [21] [30]. This electronic interaction creates a synergistic effect that enhances both stability and reactivity characteristics [30].
The unique combination of difluorination and fluorosulfonyl substitution creates an exceptionally electron-deficient molecular environment [19] [27]. This electronic configuration influences intermolecular interactions, with the compound exhibiting enhanced dipole moments compared to simpler fluorinated analogs [19] [30].
The structural rigidity imposed by the fluorosulfonyl group affects molecular conformation and reduces conformational flexibility compared to non-fluorinated esters [30]. This constraint contributes to the compound's distinctive physical and chemical properties [19] [30].
The enhanced electron-withdrawing capacity of methyl 2,2-difluoro-2-(fluorosulfonyl)acetate influences its reactivity patterns compared to related fluorinated compounds [11] [21]. The compound demonstrates unique behavior as a difluorocarbene precursor, distinguishing it from simpler fluorinated esters that lack this synthetic utility [11].
The fluorosulfonyl group serves as an excellent leaving group, enabling specialized synthetic transformations that are not accessible with conventional fluorinated acetates [11] [21]. This reactivity profile positions the compound as a valuable synthetic intermediate in fluorine chemistry applications [11] [21].
Flammable;Corrosive